3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride chemical structure and properties
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride chemical structure and properties
An In-Depth Technical Guide to 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride: A Versatile Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride is an advanced intermediate that embodies several key principles of contemporary drug design. Its trifunctional architecture—a reactive sulfonyl chloride handle, a modulating chloro substituent, and a lipophilic, three-dimensional cyclohexyloxy group—offers a unique combination of features for creating sophisticated molecular entities.
The sulfonyl chloride group is a cornerstone functional group for the synthesis of sulfonamides, a privileged scaffold found in a wide array of FDA-approved drugs, including antibiotics, diuretics, and protease inhibitors.[1][2] The strategic placement of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through metabolic blocking or halogen bonding.[2] Furthermore, the incorporation of the non-planar, sp³-rich cyclohexyloxy moiety addresses the modern imperative to "escape from flatland," enhancing properties such as solubility and metabolic stability while providing vectors for improved protein-ligand interactions.
This technical guide provides an in-depth analysis of 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride, detailing its chemical structure, physicochemical properties, core reactivity, and a robust synthetic protocol. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of next-generation therapeutics.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of reproducible scientific research. The structural and identifying information for 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride is provided below.
Systematic Name: 3-chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride CAS Number: 1041531-84-3[3] Molecular Formula: C₁₂H₁₄Cl₂O₃S[4]
Structural Representation:

Key Identifiers:
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SMILES: C1CCC(CC1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl[4]
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InChI: InChI=1S/C12H14Cl2O3S/c13-11-8-10(18(14,15)16)6-7-12(11)17-9-4-2-1-3-5-9/h6-9H,1-5H2[4]
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InChIKey: PZXXAKOQXBKEHR-UHFFFAOYSA-N[4]
Physicochemical Properties
The physicochemical properties of a building block are critical for predicting its behavior in reactions and the properties of its derivatives. While experimental data for this specific compound is not widely published, a combination of calculated and predicted values provides valuable insights.
| Property | Value | Source |
| Molecular Weight | 309.21 g/mol | Calculated |
| Monoisotopic Mass | 308.00406 Da | PubChemLite[4] |
| XLogP3 (Predicted) | 4.4 | PubChemLite[4] |
| Physical State | Solid (Predicted) | Inferred from similar structures |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane). Reacts with protic solvents (e.g., water, alcohols). | General reactivity of sulfonyl chlorides |
| Stability | Moisture-sensitive; hydrolyzes in the presence of water. | General reactivity of sulfonyl chlorides |
Core Reactivity and Mechanistic Insights
The synthetic utility of 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety.[5] The strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom render the sulfur atom highly susceptible to nucleophilic attack. The chloride ion serves as an excellent leaving group, facilitating substitution reactions.[5]
The primary and most significant reaction is the formation of sulfonamides upon reaction with primary or secondary amines.[2][5][6] This reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct generated during the reaction.
Caption: General reaction pathway for sulfonamide synthesis.
This transformation is foundational in drug discovery, providing a reliable method to couple the sulfonyl chloride core with various amine-containing fragments to build molecular diversity. A secondary, yet important, reaction is the formation of sulfonate esters when treated with alcohols, which can be useful for converting alcohols into good leaving groups.[5]
Synthetic Strategy and Protocol
While 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride is not widely available commercially, it can be synthesized in the laboratory via a logical and robust two-step sequence starting from commercially available materials. A primary route involves the initial chlorosulfonation of a substituted benzene, followed by modification. However, a more controlled and often higher-yielding approach for this specific target is to install the ether linkage first.
The most field-proven approach is the Williamson ether synthesis, which involves the O-alkylation of a phenol.[7][8][9] In this case, the readily available precursor 3-Chloro-4-hydroxybenzene-1-sulfonyl chloride (CAS 25319-94-2)[10] serves as the ideal starting material.
Caption: Synthetic workflow for the target molecule.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Causality: This protocol is designed for high efficiency and purity. The choice of a polar aprotic solvent (acetone) facilitates the Sₙ2 reaction while being easy to remove. Potassium carbonate is a moderately strong base, sufficient for deprotonating the phenol without promoting significant side reactions, and its insolubility allows for easy removal by filtration.[11]
Materials and Reagents:
-
3-Chloro-4-hydroxybenzene-1-sulfonyl chloride
-
Cyclohexyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Deionized water
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Chloro-4-hydroxybenzene-1-sulfonyl chloride (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone to form a stirrable slurry.
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Addition of Alkylating Agent: To the stirring suspension, add cyclohexyl bromide (1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Work-up: Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
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Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting crude residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final product, 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride.
Applications in Drug Discovery
The title compound is not an end-product but a strategic intermediate for generating libraries of diverse molecules for screening and lead optimization.
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Scaffold for Sulfonamide Libraries: Its primary application is in the synthesis of novel sulfonamides.[1] The sulfonyl chloride can be reacted with a wide range of primary and secondary amines—including those on complex heterocyclic systems or those bearing other pharmacophoric features—to rapidly generate a library of drug-like molecules.
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Modulation of Physicochemical Properties: The cyclohexyloxy group provides a significant increase in lipophilicity (predicted XLogP of 4.4) compared to a simple hydroxyl or methoxy precursor.[4] This lipophilic, non-aromatic moiety can enhance membrane permeability and access to hydrophobic binding pockets within biological targets.
-
Three-Dimensionality for Improved Binding: Modern drug design increasingly focuses on molecules with greater sp³ character to improve selectivity and reduce off-target effects. The bulky and flexible cyclohexyl ring provides three-dimensional diversity, moving away from the flat, rigid structures that can be prone to promiscuous binding.
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Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester. The chloro-substituent can also serve as a metabolic blocker, preventing enzymatic oxidation at that position on the aromatic ring, potentially increasing the compound's half-life.
Safety, Handling, and Storage
As with all sulfonyl chlorides, 3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride must be handled with appropriate care due to its reactivity.
-
Hazards: The compound is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact. It is moisture-sensitive and will hydrolyze to release corrosive hydrochloric acid.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. Avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases, alcohols, and amines. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure long-term stability.
Conclusion
3-Chloro-4-(cyclohexyloxy)benzene-1-sulfonyl chloride is a highly valuable, albeit specialized, building block for drug discovery and organic synthesis. Its structure is intelligently designed to combine a versatile reactive handle with substituents that confer desirable physicochemical properties, such as increased lipophilicity and three-dimensionality. The reliable synthetic route from an available precursor makes it an accessible tool for research laboratories. For scientists engaged in the design of novel sulfonamide-based therapeutics, this reagent offers a powerful platform for exploring new chemical space and developing drug candidates with enhanced properties.
References
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NextSDS. (n.d.). 4-(3-chlorophenoxy)benzene-1-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]
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Chem Veda. (2021, February 19). Chemical reactions of amines with aryl sulphonyl chloride and nitrous acid [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene?. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 27). Other Aromatic Substitutions. Retrieved from [Link]
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Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-hydroxybenzene-1-sulfonyl chloride. Retrieved from [Link]
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Eureka. (2021, October 29). Synthesis method of 3-(halogenated phenoxy) benzene sulfonyl chloride derivative. Retrieved from [Link]
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Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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ChemRadar. (n.d.). 3-Chloro-4-methoxybenzene-1-sulfonyl chloride CAS#22952-43-8. Retrieved from [Link]
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Justia Patents. (1991, August 16). Process for the preparation of aromatic sulfonyl chlorides. Retrieved from [Link]
- Google Patents. (1995, December 25). PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES - EP 0770599 B1.
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